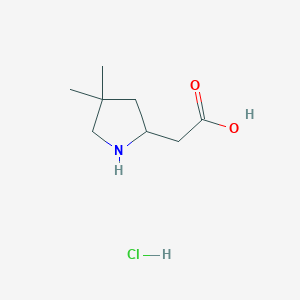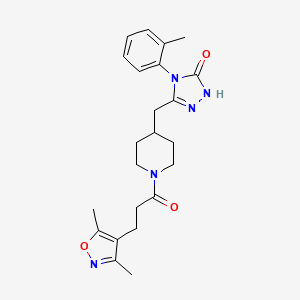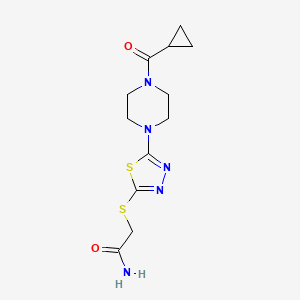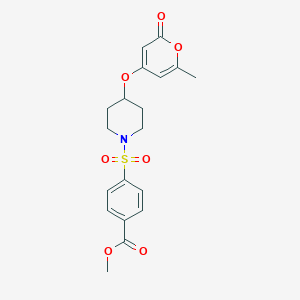![molecular formula C26H29N5O5 B2989727 7,8-dimethoxy-3-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1105203-81-3](/img/structure/B2989727.png)
7,8-dimethoxy-3-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a pyrimido[5,4-b]indol-4(5H)-one core, which is a type of heterocyclic compound. Heterocycles are often found in many biologically active compounds, including drugs and natural products .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The compound contains several functional groups, including two methoxy groups, a piperazine ring, and a pyrimido[5,4-b]indol-4(5H)-one core. These groups could potentially participate in various chemical reactions .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The methoxy groups might undergo substitution reactions, and the piperazine ring could potentially participate in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
Neuroprotective Agent
Pyrimidine derivatives, such as the compound , have been studied for their neuroprotective properties. These compounds can potentially be used to prevent or slow the progression of neurodegenerative diseases by reducing neuronal death . They may offer therapeutic strategies for conditions like Alzheimer’s disease, Parkinson’s disease, and traumatic brain injury.
Anti-neuroinflammatory Agent
The anti-inflammatory properties of pyrimidine derivatives make them candidates for treating neuroinflammation, which is a characteristic of various neurological disorders. By inhibiting the production of pro-inflammatory cytokines like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), these compounds could provide relief from inflammation-related symptoms in diseases such as multiple sclerosis and encephalitis .
Endoplasmic Reticulum Stress Modulation
The compound’s ability to modulate endoplasmic reticulum stress is significant in diseases where protein misfolding and accumulation lead to cell death. By influencing the unfolded protein response, the compound could help in developing therapies for diseases like cystic fibrosis and retinitis pigmentosa .
Safety and Hazards
Future Directions
properties
IUPAC Name |
7,8-dimethoxy-3-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-5H-pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O5/c1-34-20-7-5-4-6-19(20)29-10-12-30(13-11-29)23(32)8-9-31-16-27-24-17-14-21(35-2)22(36-3)15-18(17)28-25(24)26(31)33/h4-7,14-16,28H,8-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSOFYHKLHKHGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CCN3C=NC4=C(C3=O)NC5=CC(=C(C=C54)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-dimethoxy-3-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(4-chlorophenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide](/img/structure/B2989645.png)
![5-(4-hydroxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2989646.png)

![2-Oxa-8-azadispiro[3.1.36.14]decane](/img/structure/B2989653.png)

![methyl 2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2989658.png)

![1-(2-(2-Hydroxy-5-methylphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2989660.png)
![N-benzyl-2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2989661.png)

![1-((1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2989663.png)
![6-Cyclopropyl-2-[1-[2-(3,5-dimethylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2989664.png)

![N-[3-({[3-(acetylamino)benzyl][(4-bromophenyl)sulfonyl]amino}methyl)phenyl]acetamide](/img/structure/B2989667.png)